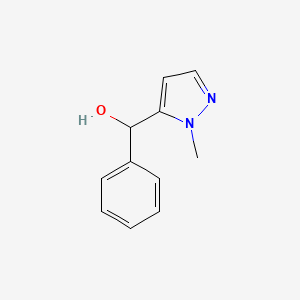

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol

Descripción

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

The pyrazole ring is a privileged scaffold in modern chemical research, largely due to its diverse biological activities and its utility as a synthetic building block. numberanalytics.comnumberanalytics.com First synthesized in the late 19th century, pyrazole and its derivatives have become integral to numerous scientific fields. numberanalytics.com As aromatic, five-membered heterocyclic compounds, pyrazoles possess a unique structure with two adjacent nitrogen atoms, which imparts distinct reactivity and makes them valuable in the synthesis of more complex heterocyclic systems. numberanalytics.comorientjchem.orgresearchgate.net

The significance of pyrazoles is particularly pronounced in medicinal chemistry and drug discovery. numberanalytics.com The pyrazole nucleus is a key pharmacophore found in a wide array of therapeutic agents, exhibiting properties such as anti-inflammatory, antimicrobial, anticancer, and antiviral activities. numberanalytics.comorientjchem.orgnih.gov Notable pharmaceuticals containing the pyrazole moiety include the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant. numberanalytics.comnih.gov Beyond pharmaceuticals, pyrazole derivatives are crucial in the agrochemical industry as pesticides and herbicides and in materials science for developing luminescent compounds and conducting polymers. numberanalytics.com The continued exploration of pyrazole chemistry promises the development of new, efficient synthetic methods and novel applications across various industries. numberanalytics.comnumberanalytics.com

Exploration of Aryl(heteroaryl)methanol Architectures in Synthetic and Medicinal Chemistry

Aryl(heteroaryl)methanol architectures are a fundamental class of compounds in organic synthesis and medicinal chemistry. This structural motif, characterized by a hydroxyl-bearing carbon connected to both an aromatic (aryl) and a heterocyclic (heteroaryl) ring, serves as a versatile synthetic intermediate. The reactivity of the hydroxyl group allows for a wide range of chemical transformations, enabling the construction of more complex molecular frameworks.

In medicinal chemistry, the aryl(heteroaryl)methanol core is a common feature in biologically active molecules. The specific arrangement and nature of the aryl and heteroaryl rings can be tailored to interact with specific biological targets, such as enzymes and receptors. The presence of both aromatic and heterocyclic systems allows for a combination of hydrophobic, π-stacking, and hydrogen bonding interactions, which are critical for molecular recognition and binding affinity. The synthesis of various substituted aryl(heteroaryl)methanols, such as those incorporating fluorinated phenyl groups or different pyrazole isomers, demonstrates the chemical tractability and importance of this class of compounds in creating libraries of potential drug candidates. sigmaaldrich.comcas.org

Rationale for Focused Investigation of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol and its Analogs

The focused investigation of this compound is justified by its embodiment of two highly significant chemical motifs. It combines the proven pyrazole heterocycle with the versatile aryl(heteroaryl)methanol architecture. This specific molecule serves as a representative example for studying the interplay between these two components.

The structure, featuring a phenyl group and a specific N-methylated pyrazole isomer (1-methyl-1H-pyrazol-5-yl), provides a precise framework for exploring structure-activity relationships. By synthesizing and studying this compound and its close analogs, researchers can systematically probe how modifications—such as changing the substitution on the phenyl ring or altering the pyrazole isomer—affect the molecule's physical, chemical, and biological properties. sigmaaldrich.comcas.org This compound acts as a foundational building block for creating more elaborate molecules for applications in drug discovery, materials science, and agrochemicals, leveraging the established potential of both its pyrazole and aryl-methanol components. numberanalytics.comnumberanalytics.comnih.gov

Chemical Compound Data

Below are interactive tables detailing the properties of the primary compound of interest and its related analogs.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Physical Form | Solid |

| InChI Key | UYVGFRVKQOCGDA-UHFFFAOYSA-N |

| MDL Number | MFCD09833798 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Comparative Data of this compound and Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | InChI Key |

|---|---|---|---|

| This compound | C₁₁H₁₂N₂O | 188.23 | UYVGFRVKQOCGDA-UHFFFAOYSA-N sigmaaldrich.com |

| (1-Methyl-1H-pyrazol-5-yl)methanol | C₅H₈N₂O | 112.13 | WQFOGLYQVFBDEY-UHFFFAOYSA-N nih.govcymitquimica.com |

| (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol | C₁₁H₁₂N₂O | 188.23 | ZVGZXURABHDVPS-UHFFFAOYSA-N uni.lu |

| [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol | C₁₁H₁₁FN₂O | 206.22 | QJPGMVFNIWHOIY-UHFFFAOYSA-N sigmaaldrich.com |

| (1-Phenyl-1H-pyrazol-4-yl)methanol | C₁₀H₁₀N₂O | 174.20 | N/A |

Structure

3D Structure

Propiedades

IUPAC Name |

(2-methylpyrazol-3-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-10(7-8-12-13)11(14)9-5-3-2-4-6-9/h2-8,11,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVGFRVKQOCGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449209 | |

| Record name | (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32500-65-5 | |

| Record name | (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of 1 Methyl 1h Pyrazol 5 Yl Phenyl Methanol

Reactivity Profiles of the Tertiary Hydroxyl Group

The tertiary hydroxyl group is a key functional handle in (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol, influencing its reactivity and serving as a primary site for transformations. Its tertiary nature, being attached to a carbon atom bonded to three other carbon atoms, presents both opportunities and challenges in chemical synthesis.

Oxidation Reactions and Conversion to Carbonyl Compounds

The oxidation of the tertiary hydroxyl group in this compound to a carbonyl compound, specifically a ketone, is a fundamental transformation. Due to the absence of a hydrogen atom on the carbinol carbon, typical oxidizing agents that react via C-H bond cleavage are ineffective. However, under specific conditions, this conversion is achievable.

One plausible method involves the use of strong oxidizing agents under forcing conditions, though this can risk degradation of the heterocyclic ring. A more controlled approach would be the use of specialized reagents known for the oxidation of tertiary alcohols. For instance, Swern oxidation or related methods employing activated dimethyl sulfoxide (B87167) (DMSO) could potentially effect this transformation, although the reaction conditions would need to be carefully optimized to avoid side reactions. Another possibility is the use of hypervalent iodine reagents, which are known for their mild and selective oxidation capabilities.

Esterification and Etherification Protocols

The tertiary nature of the hydroxyl group in this compound makes both esterification and etherification reactions sterically hindered and prone to elimination side reactions, particularly under acidic conditions which can promote carbocation formation and subsequent dehydration.

Esterification: Standard Fischer esterification conditions, which involve reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, are generally not suitable for tertiary alcohols due to the high propensity for elimination. researchgate.netgoogle.com More effective methods for the esterification of tertiary alcohols often involve the use of more reactive acylating agents such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid and avoid elimination. rsc.org For instance, the reaction of this compound with an acid chloride in a suitable aprotic solvent would be expected to yield the corresponding ester.

Etherification: The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. nih.govnih.govias.ac.in To synthesize an ether from this compound via this method, the alcohol would first be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. Subsequent reaction of this alkoxide with a primary alkyl halide would then yield the desired ether. It is crucial to use a primary alkyl halide to minimize competing elimination reactions.

Alternatively, acid-catalyzed etherification with another alcohol is a possibility, though again, the conditions must be carefully controlled to favor substitution over elimination. acs.org

Transformations Affecting the Phenyl Substituent

Common electrophilic aromatic substitution reactions that could be applied to the phenyl ring include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring. rsc.org The regioselectivity would depend on the reaction conditions and the directing effect of the substituent.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the phenyl ring. nih.gov

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the phenyl ring. Studies on 1-phenylpyrazole (B75819) have shown that sulfonation with oleum (B3057394) occurs principally at the para-position of the phenyl nucleus. rsc.org

Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups, respectively, are also possible, though the electron-withdrawing nature of the pyrazole (B372694) ring might deactivate the phenyl ring towards these reactions.

Chemical Modifications and Derivatization Strategies on the Pyrazole Ring System

The pyrazole ring itself offers several avenues for chemical modification. The reactivity of the pyrazole ring towards electrophiles is well-established, with substitution typically occurring at the C4 position. enamine.net

Lithiation and Functionalization: The 1-methyl-1H-pyrazole ring can be functionalized via lithiation. Depending on the reaction conditions (kinetic vs. thermodynamic control), lithiation can occur at the methyl group or the C5 position. researchgate.netresearchgate.netglobalresearchonline.net Subsequent reaction with an electrophile can then introduce a variety of functional groups at these positions.

N-Oxidation: The nitrogen atoms of the pyrazole ring can potentially be oxidized to form N-oxides. For instance, 1-methyl-1H-pyrazole can be oxidized to 1-methyl-1H-pyrazole 2-oxide. nih.govresearchgate.net

Stability Considerations and Mechanistic Pathways of Degradation

The stability of this compound is an important consideration, particularly under various reaction conditions and for storage.

Hydrolytic Stability: Pyrazole-containing compounds, especially those with ester functionalities, can be susceptible to hydrolysis. Studies on pyrazole ester derivatives have shown that they can degrade in aqueous buffer solutions. acs.orgrsc.orgsemanticscholar.org While the parent alcohol is expected to be more stable than its ester derivatives, prolonged exposure to acidic or basic aqueous conditions could potentially lead to degradation.

Thermal Stability: The thermal stability of pyrazole derivatives can vary depending on the substituents. Thermal decomposition studies on pyrazole-derived polymers have shown that decomposition can occur at elevated temperatures. nih.govresearchgate.netias.ac.in For this compound, thermal degradation could potentially involve dehydration of the tertiary alcohol or cleavage of the pyrazole ring.

Photochemical Stability: Pyrazole derivatives can undergo photochemical reactions upon exposure to UV light. These reactions can include photodimerization, photoisomerization, and photocleavage. semanticscholar.orgresearchgate.net The specific photochemical behavior of this compound would depend on the absorption characteristics of the molecule and the reaction conditions.

Mechanistic Pathways of Degradation: Degradation of the pyrazole ring can occur under certain conditions. Mechanistic studies have explored pathways such as N-N bond cleavage and ring-opening reactions. acs.orgnih.gov For this compound, strong oxidizing conditions or high temperatures could potentially initiate such degradation pathways.

Structure Reactivity Relationships and Analog Design in the 1 Methyl 1h Pyrazol 5 Yl Phenyl Methanol Series

Rational Design and Synthesis of Substituted Aryl and Pyrazolyl Analogs

The rational design of analogs of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol is primarily guided by the desire to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential as a ligand or catalyst. The pyrazole (B372694) ring, being an aromatic heterocycle with two adjacent nitrogen atoms, offers multiple sites for substitution, each with distinct electronic characteristics. nih.govorientjchem.orgglobalresearchonline.net The N1-position is typically substituted, in this case with a methyl group, which influences the tautomeric equilibrium and basicity of the ring. nih.gov Substitutions on the phenyl ring and at other positions on the pyrazole ring (C3 and C4) are key strategies in analog design. frontiersin.org

The synthesis of the parent compound, this compound, can be conceptually approached through several established synthetic routes. A primary method involves the preparation of a suitable pyrazole precursor followed by the introduction of the phenylmethanol moiety. One common and versatile method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). nih.gov For instance, the reaction of a 1-phenyl-1,3-diketone with methylhydrazine can lead to the formation of the 1-methyl-5-phenyl-1H-pyrazole core, which can then be further functionalized. The regioselectivity of this condensation is a critical consideration and is influenced by the nature of the substituents on the diketone and the reaction conditions. nih.gov

A plausible synthetic route to this compound would involve the synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde, which is commercially available. researchgate.net This aldehyde can then be reacted with a phenyl Grignard reagent, such as phenylmagnesium bromide, to form the desired secondary alcohol. missouri.edu This approach allows for the straightforward introduction of various substituted aryl groups by using the corresponding substituted phenyl Grignard reagents.

Alternatively, the synthesis could proceed through the formation of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanone, which can then be reduced to the target alcohol. The ketone can be synthesized via Friedel-Crafts acylation of 1-methylpyrazole (B151067) with benzoyl chloride, although regioselectivity can be a challenge.

The synthesis of substituted aryl and pyrazolyl analogs follows similar principles. For aryl-substituted analogs, the corresponding substituted benzaldehyde (B42025) or Grignard reagent would be used. For pyrazolyl-substituted analogs, modifications to the initial pyrazole synthesis are necessary. For example, starting with a different β-diketone in the initial condensation can introduce substituents at the C3 position of the pyrazole ring.

Table 1: Illustrative Synthetic Approaches to Substituted (1-Methyl-1H-pyrazol-5-yl)(aryl)methanol Analogs

| Precursor 1 | Precursor 2 | Product | General Method |

| 1-Methyl-1H-pyrazole-5-carbaldehyde | 4-Chlorophenylmagnesium bromide | (1-Methyl-1H-pyrazol-5-yl)(4-chlorophenyl)methanol | Grignard Reaction |

| 1-Methyl-1H-pyrazole-5-carbaldehyde | 4-Methoxyphenylmagnesium bromide | (1-Methyl-1H-pyrazol-5-yl)(4-methoxyphenyl)methanol | Grignard Reaction |

| 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde | Phenylmagnesium bromide | (1-Methyl-3-phenyl-1H-pyrazol-5-yl)(phenyl)methanol | Grignard Reaction |

| (1-Methyl-1H-pyrazol-5-yl)(4-nitrophenyl)methanone | Sodium borohydride | (1-Methyl-1H-pyrazol-5-yl)(4-nitrophenyl)methanol | Reduction |

This table is illustrative and based on general synthetic methodologies.

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents on both the aryl and pyrazolyl rings exert a profound influence on the reaction kinetics and selectivity of processes involving the this compound series. These effects are primarily electronic and steric in nature.

Electronic Effects: The electronic nature of substituents on the phenyl ring directly impacts the reactivity of the benzylic alcohol. Electron-withdrawing groups (EWGs), such as nitro or cyano groups, will make the carbinol carbon more electrophilic and can influence the kinetics of reactions where this carbon is attacked. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) or amino groups, will increase the electron density at the carbinol carbon. A quantitative understanding of these effects can often be rationalized through Hammett plots, which correlate reaction rates with substituent constants (σ). rsc.org

Steric Effects: The size of the substituents on both rings can play a crucial role in controlling the selectivity of reactions, particularly in cases where the pyrazolylmethanol is used as a chiral ligand in asymmetric catalysis. Bulky substituents near the reactive center can hinder the approach of reactants, leading to higher selectivity for the less hindered pathway.

The regioselectivity of pyrazole synthesis itself is a prime example of substituent influence. In the condensation of unsymmetrical 1,3-diketones with methylhydrazine, the nature of the substituents on the diketone can direct the cyclization to favor one regioisomer over the other. nih.gov

Table 2: Predicted Influence of Substituents on the Rate of a Hypothetical Nucleophilic Attack at the Carbinol Carbon

| Aryl Substituent (at para-position) | Electronic Effect | Predicted Relative Rate |

| -NO₂ | Strong Electron-Withdrawing | Fastest |

| -Cl | Weak Electron-Withdrawing | Faster than H |

| -H | Neutral | Reference |

| -CH₃ | Weak Electron-Donating | Slower than H |

| -OCH₃ | Strong Electron-Donating | Slowest |

This table represents a qualitative prediction based on established principles of physical organic chemistry.

A study on the reaction kinetics of pyrazole formation from 1,3-diketones and arylhydrazines revealed that the electronic character of the substituent on the phenylhydrazine (B124118) affects the rate of cyclization. researchgate.net This highlights the sensitivity of pyrazole-forming reactions to electronic perturbations.

Isomeric Considerations and Their Distinct Chemical Behavior

Isomerism is a key feature in the chemistry of substituted pyrazoles, leading to compounds with distinct physical and chemical properties. In the context of the this compound series, two main types of isomerism are of primary importance: regioisomerism of the pyrazole ring and positional isomerism of substituents.

Regioisomerism: The reaction of methylhydrazine with an unsymmetrical precursor can lead to two regioisomers: the 1,5-disubstituted pyrazole and the 1,3-disubstituted pyrazole. In the case of this compound, the corresponding regioisomer would be (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanol. These two isomers, while structurally similar, can exhibit significantly different chemical behavior.

The position of the substituents affects the electronic distribution within the pyrazole ring. The N1-methyl group breaks the tautomeric equivalence of the 3- and 5-positions that exists in N-unsubstituted pyrazoles. nih.gov The lone pair of the N2 atom is part of the aromatic sextet, while the N1 nitrogen's lone pair is not, influencing their respective basicities and nucleophilicities. orientjchem.org The relative positioning of the methyl group and the phenylmethanol substituent will, therefore, alter the dipole moment, coordination properties, and reactivity of the molecule. For instance, the steric hindrance around the N2 nitrogen and the carbinol group will be different in the 1,3- and 1,5-isomers, which can lead to different outcomes in coordination chemistry and catalysis. uab.cat Studies on the separation of 1,3- and 1,5-dimethylpyrazole (B184060) have shown that these isomers have different physical properties, allowing for their separation by rectification. researchgate.net

Table 3: Comparison of Key Features of this compound and its 1,3-Regioisomer

| Feature | This compound | (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanol |

| Substitution Pattern | 1,5-Disubstituted | 1,3-Disubstituted |

| Steric Environment around N2 | Less hindered by the phenylmethanol group | More hindered by the phenylmethanol group |

| Predicted Basicity of N2 | Potentially higher due to less steric hindrance | Potentially lower due to increased steric hindrance |

| Coordination Behavior | May form different complex geometries and stabilities | May form different complex geometries and stabilities |

This table is based on general principles of pyrazole chemistry and steric effects.

The distinct chemical reactivity of pyrazole regioisomers has been observed in various contexts. For example, the reaction of two different pyrazole regioisomers with metal ions like palladium, platinum, and zinc resulted in the formation of different coordination complexes. uab.cat This underscores the importance of controlling regioselectivity in the synthesis of pyrazole-based compounds for specific applications. The choice of starting materials and reaction conditions is paramount in selectively accessing a desired pyrazole isomer. rsc.orgnih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1h Pyrazol 5 Yl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol can be assembled.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons of the methyl group, the pyrazole (B372694) ring, the phenyl ring, the methine bridge, and the hydroxyl group.

The protons on the phenyl ring typically appear in the aromatic region (δ 7.0-8.0 ppm). libretexts.org The two protons on the pyrazole ring are expected to show distinct signals, likely appearing as doublets due to coupling with each other. The N-methyl group protons would present as a sharp singlet, typically in the upfield region (around δ 3.5-4.0 ppm). The methine proton (CH-OH) would appear as a singlet, and its chemical shift would be influenced by the adjacent aromatic rings and the hydroxyl group. The hydroxyl proton signal is often a broad singlet, and its position can vary depending on solvent and concentration; its identity can be confirmed by D₂O exchange, which causes the peak to disappear. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.50 | Multiplet |

| Pyrazole-H (position 3) | ~7.40 | Doublet |

| Pyrazole-H (position 4) | ~6.10 | Doublet |

| Methine-H (CHOH) | ~5.90 | Singlet |

| N-Methyl-H (N-CH₃) | ~3.70 | Singlet |

| Hydroxyl-H (OH) | Variable | Broad Singlet |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. The spectrum for this compound is expected to show 11 distinct signals corresponding to its 11 carbon atoms.

The carbons of the phenyl ring typically resonate between δ 125-145 ppm. oregonstate.edu The pyrazole ring carbons have characteristic shifts, with the carbon adjacent to two nitrogen atoms (C5) appearing further downfield. oregonstate.edu The N-methyl carbon will produce a signal in the upfield region (δ 30-40 ppm). The methine carbon (CH-OH) is expected around δ 65-75 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Phenyl C (quaternary) | ~142 |

| Pyrazole C5 (quaternary) | ~148 |

| Pyrazole C3 (quaternary) | ~139 |

| Phenyl CHs | 126 - 129 |

| Pyrazole C4 | ~106 |

| Methine C (CHOH) | ~68 |

| N-Methyl C (N-CH₃) | ~35 |

While specific 2D NMR data for this compound are not widely available, these techniques are indispensable for unambiguous structural confirmation. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons on the phenyl ring and, crucially, between the H3 and H4 protons of the pyrazole ring, confirming their connectivity. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., from the methyl, methine, and ring CH groups) to its corresponding carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range (2-3 bond) correlations between protons and carbons. It is vital for piecing together the molecular skeleton. Expected key correlations include those between the N-methyl protons and carbons C1 and C5 of the pyrazole ring, and between the methine proton and the carbons of both the phenyl and pyrazole rings. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlation information. It would be useful to confirm the spatial relationship between the methine proton and the protons on the adjacent phenyl and pyrazole rings. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and valuable information about the compound's structure through analysis of its fragmentation patterns. For this compound (C₁₁H₁₂N₂O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 188 (nominal mass) or more precisely at 188.09496 (exact mass).

Common fragmentation pathways for alcohols include dehydration and alpha-cleavage. libretexts.org

Dehydration: Loss of a water molecule (H₂O, 18 Da) would lead to a fragment ion at m/z 170.

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen-bearing carbon can occur. Loss of the phenyl group (C₆H₅, 77 Da) would result in a fragment at m/z 111, corresponding to the stable (1-methyl-1H-pyrazol-5-yl)hydroxymethyl cation. Conversely, cleavage could result in a benzoyl cation (C₆H₅CO⁺) at m/z 105.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 188 | Molecular Ion [M]⁺ | [C₁₁H₁₂N₂O]⁺ |

| 170 | [M - H₂O]⁺ | [C₁₁H₁₀N₂]⁺ |

| 111 | [M - C₆H₅]⁺ | [C₅H₇N₂O]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display several characteristic bands.

The most prominent feature for the alcohol group is a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. nist.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the phenyl and pyrazole rings would be found in the 1450-1615 cm⁻¹ region. mdpi.com Finally, a strong C-O stretching band for the secondary alcohol would be visible in the 1050-1150 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3600 - 3200 | O-H Stretch | Alcohol |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) |

| 1615 - 1450 | C=C and C=N Stretch | Aromatic Rings |

| 1150 - 1050 | C-O Stretch | Secondary Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions originating from the conjugated π-systems of the phenyl and pyrazole rings. Related pyrazole-containing compounds show strong absorption bands in the UV region, typically between 250 nm and 290 nm. mdpi.comresearchgate.net The presence of two aromatic systems and the hydroxyl group may lead to multiple or broadened absorption bands within this range. The exact position of the absorption maxima (λ_max) and the molar absorptivity are sensitive to the solvent used. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's structure and properties.

While a specific crystallographic study for this compound was not found in the reviewed literature, analysis of closely related pyrazole derivatives provides valuable insights into the likely structural characteristics of this compound. The crystal structures of similar molecules, such as Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate, have been determined and offer a basis for understanding the potential solid-state conformation and packing of the title compound.

Crystallographic data for a related pyrazole derivative, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, reveals a monoclinic crystal system with the space group P2₁/c. mdpi.com In this structure, the phenyl and pyrazole rings are not coplanar, exhibiting a significant dihedral angle between them. mdpi.com The packing of these molecules in the crystal lattice is stabilized by intermolecular hydrogen bonds. mdpi.com

Based on these examples, it can be anticipated that the crystal structure of this compound would likely feature a non-planar arrangement of the pyrazole and phenyl rings. The presence of the hydroxyl group suggests that intermolecular hydrogen bonding would be a key feature in its solid-state packing, potentially forming chains or more complex networks.

A detailed examination of the crystallographic data for these related compounds is presented in the tables below.

Crystallographic Data for Related Pyrazole Derivatives

| Compound | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com | (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate nih.gov |

| Molecular Formula | C₁₁H₁₀N₂O₃ | C₁₆H₁₅N₃O₂·H₂O |

| Molecular Weight ( g/mol ) | 218.20 | 299.33 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 9.5408(16) | 16.9676(10) |

| b (Å) | 9.5827(16) | 7.0266(5) |

| c (Å) | 11.580(2) | 12.6135(6) |

| β (°) | 105.838(3) | 93.004(3) |

| Volume (ų) | 1018.5(3) | 1501.77(16) |

| Z | 4 | 4 |

| Temperature (K) | 130(2) | 296 |

| Calculated Density (g/cm³) | 1.423 | Not Reported |

| Radiation | MoKα | MoKα |

| μ (mm⁻¹) | 0.106 | 0.09 |

Selected Structural Features of Related Pyrazole Derivatives

| Compound | Feature | Value |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com | Dihedral angle between phenyl and pyrazole rings | 60.83(5)° |

| Hydrogen Bonding | Strong O1–H···N2 interactions linking molecules into chains along the c-axis. | |

| (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate nih.gov | Dihedral angle between the mean plane of the pyrazole ring and the phenyl ring | 86.32(11)° |

| Dihedral angle between the mean plane of the pyrazole ring and the pyridine (B92270) ring | 45.04(10)° | |

| Hydrogen Bonding | Intermolecular O—H···O and O—H···N hydrogen bonds connecting components into chains along fluorochem.co.uk. | |

| π–π Stacking Interactions | Centroid–centroid distance of 3.7730(12) Å. |

Computational and Theoretical Investigations of 1 Methyl 1h Pyrazol 5 Yl Phenyl Methanol and Pyrazolyl Methanol Scaffolds

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to pyrazole (B372694) derivatives to elucidate their molecular geometry, electronic properties, and reactivity.

Detailed research findings from DFT studies on various pyrazole derivatives reveal common computational approaches. For instance, geometry optimization is frequently performed using the B3LYP hybrid functional combined with basis sets like 6-31G(d) or 6-311+G(2d,p). nih.govnih.gov These calculations typically show that pyrazole rings adopt a planar conformation, which is often stabilized by intramolecular interactions. nih.gov

For a molecule like (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol, a DFT study would begin with the optimization of its three-dimensional structure to find the most stable energetic conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Subsequent to geometry optimization, a range of electronic properties can be calculated. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. acs.orgnih.gov For similar pyrazole structures, HOMO-LUMO gaps have been calculated to be around 3.4 eV to 5.5971 eV. nih.govej-chem.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. acs.org This information is vital for predicting how the molecule will interact with other chemical species.

The following table summarizes typical parameters obtained from DFT calculations on pyrazole derivatives, which would be analogous to a study on this compound.

| Parameter | Description | Typical Method | Significance |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | B3LYP/6-311+G(d,p) | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | B3LYP/6-311+G(d,p) | Indicates the propensity to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | B3LYP/6-311+G(d,p) | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | B3LYP/6-311+G(d,p) | Relates to chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | B3LYP/6-311+G(d,p) | Identifies sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | B3LYP/6-31G | Helps in understanding the polarity of bonds and reactivity. |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. For flexible molecules like this compound, which has rotational freedom around the single bond connecting the methanol (B129727) carbon to the pyrazole and phenyl rings, conformational analysis is a key aspect of molecular modeling.

This analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. A systematic conformational search can be performed using molecular mechanics force fields or, for higher accuracy, quantum mechanical methods. The results of such a study would reveal the most stable conformer(s) and the energy barriers for rotation between them. In a study on halogenated pyran analogues, DFT calculations were used to corroborate the preference for a specific conformation. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. Theoretical studies can map out the entire reaction pathway, identifying intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate.

The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. mdpi.com DFT calculations can be employed to model these reaction mechanisms. For example, a study on the reaction of pyrazaboles with nitrogen nucleophiles analyzed the SN1 and SN2 mechanisms, concluding that the SN2 pathway is more favorable. scholaris.ca

In the context of synthesizing this compound, computational studies could investigate the final reduction step of a corresponding ketone precursor. By calculating the activation energies for different reducing agents and reaction conditions, the most efficient synthetic route can be predicted. Furthermore, these studies can provide insights into the regioselectivity of reactions, which is a common challenge in the synthesis of substituted pyrazoles. A study on pyrazole formation highlighted the use of kinetic data and spectroscopic analysis to build a microkinetic model of the reaction. researchgate.net

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are pivotal in modern drug discovery and materials science for predicting the biological activity or properties of new compounds. documentsdelivered.com For pyrazolyl methanol scaffolds, these techniques can be used to build models that correlate specific structural features with their observed activities.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.orgsemanticscholar.org This is achieved by calculating a set of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to create a predictive model. nih.govacs.org Several QSAR studies on pyrazole derivatives have been successful in identifying key descriptors that influence their antimicrobial or anticancer activities. nih.govijsdr.org

The following table presents a sample of molecular descriptors commonly used in QSAR studies of pyrazole derivatives:

| Descriptor Type | Example Descriptor | Description |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based topological index of a molecule. |

| Geometrical | Surface Area | The total surface area of the molecule. |

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov This method is widely used to screen virtual libraries of compounds against a specific biological target, such as an enzyme or a receptor, to identify potential drug candidates. For a compound like this compound, docking studies could be used to predict its binding affinity and mode of interaction with various enzymes, thus suggesting potential therapeutic applications. Successful docking studies have been reported for pyrazole derivatives as inhibitors of enzymes like EGFR kinase. nih.gov

Through the integration of these computational approaches, a comprehensive understanding of the chemical and biological properties of this compound and related pyrazolyl methanol scaffolds can be achieved, accelerating their development for various applications.

Advanced Applications in Organic Synthesis and Coordination Chemistry

Utilization as Ligands in Catalytic Systems, Particularly Asymmetric Catalysis

The chiral nature of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol, owing to the stereocenter at the carbinol carbon, positions it as a promising ligand for asymmetric catalysis. Chiral alcohols and their derivatives are widely employed in the synthesis of enantiomerically pure compounds, a critical aspect of modern pharmaceutical and fine chemical production. alfachemic.com The pyrazole (B372694) moiety, with its distinct nitrogen atoms, can effectively coordinate with metal centers, while the chiral alcohol group can induce stereoselectivity in catalytic transformations.

Although specific studies detailing the use of this compound in asymmetric catalysis are not extensively documented, the broader class of chiral pyrazole-containing ligands has demonstrated significant success. For instance, chiral pyrazole derivatives have been effectively used as organocatalysts in asymmetric aldol (B89426) reactions, such as the Henry reaction, yielding products with good enantiomeric excesses. mjcce.org.mk These catalysts often operate through the formation of chiral metal complexes in situ, where the pyrazole nitrogen and another functional group, like an alcohol or amide, coordinate to a metal ion like copper(I). mjcce.org.mk

Furthermore, the concept of using chiral alcohols to catalyze cycloaddition reactions through hydrogen bonding is a well-established principle in asymmetric synthesis. alfachemic.com This suggests that this compound could potentially act as an organocatalyst, mimicking enzymatic behavior to achieve high enantioselectivity. alfachemic.com The development of catalytic systems for asymmetric transfer hydrogenation often relies on chiral ligands, and pyrazole-based ligands have been shown to be effective in this regard, particularly with ruthenium catalysts. nih.govrsc.org The combination of a pyrazole nucleus for metal binding and a chiral alcohol for stereocontrol makes this compound a strong candidate for future investigations in this field.

Table 1: Examples of Catalytic Systems Utilizing Chiral Pyrazole Derivatives

| Catalyst/Ligand Type | Catalytic Reaction | Metal Center (if applicable) | Reference |

| Chiral pyrazole-3-carboxamides | Asymmetric Henry Reaction | CuCl | mjcce.org.mk |

| Protic pincer-type pyrazole | Asymmetric Transfer Hydrogenation | Ruthenium | nih.gov |

| Pyrazole-based ligand | Transfer Hydrogenation | Manganese | rsc.org |

| Chiral amino alcohol with Zn(II) | Asymmetric Henry Reaction | Zinc | alfachemic.com |

This table presents examples of related chiral pyrazole derivatives and their applications in catalysis to infer the potential of this compound.

Role in Metal Coordination Chemistry and Complex Formation

The pyrazole ring is a versatile building block in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. mdpi.com The nitrogen atoms of the pyrazole ring in this compound can act as effective donors, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.net The additional coordination site provided by the hydroxyl group of the methanol (B129727) substituent allows for the formation of polynuclear complexes and structures with higher dimensionality. mdpi.com

Research on related pyrazolone (B3327878) phenylhydrazones has demonstrated the formation of octahedral complexes with Mn(II), Ni(II), Co(II), and Cu(II), where coordination occurs through the azomethine nitrogen and a keto oxygen. mdpi.com This highlights the propensity of pyrazole-based structures to chelate metal ions. In the case of this compound, the pyrazole nitrogen and the hydroxyl oxygen can act as a bidentate ligand, forming a stable chelate ring with a metal center.

The development of functional materials, such as those with interesting magnetic or luminescent properties, often relies on the precise arrangement of metal ions and organic linkers. Pyrazole-based ligands have been instrumental in constructing such materials. For example, pyrazolide-based metal-organic frameworks have been designed for selective catalysis. acs.org The specific geometry and electronic properties of the metal complexes formed with this compound would depend on the metal ion, the reaction conditions, and the potential deprotonation of the hydroxyl group to act as an anionic ligand. The study of such complexes could reveal novel structural motifs and applications in areas like sensing and materials science. researchgate.net

Table 2: Coordination Behavior of Related Pyrazole Ligands

| Ligand Type | Metal Ion(s) | Resulting Structure/Application | Reference |

| Pyrazolone Phenylhydrazones | Mn(II), Ni(II), Co(II), Cu(II) | Octahedral Complexes | mdpi.com |

| Pyrazolide-based Porphyrin | Nickel | Metal-Organic Framework (MOF) | acs.org |

| 3-(4-pyridyl)benzoate (contains N-heterocycle) | Zinc(II) | 2D Coordination Network | researchgate.net |

| 2,6-bis(1H-pyrazol-3-yl)pyridines | Ruthenium(II), Osmium(II) | Pincer-type Complexes | nih.gov |

This table illustrates the coordination capabilities of similar N-heterocyclic ligands, suggesting the potential of this compound in forming diverse metal complexes.

Strategic Intermediates for the Preparation of Complex Organic Molecules

Substituted pyrazoles are valuable intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. researchgate.netgoogle.com The this compound scaffold contains multiple functional groups that can be selectively manipulated to build molecular complexity. The hydroxyl group can be a handle for further reactions, such as oxidation to a ketone or conversion to a leaving group for substitution reactions. The phenyl and pyrazole rings can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups.

A patent for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a key intermediate for a pharmaceutical compound, highlights the industrial relevance of such pyrazole derivatives. google.com The synthesis of this piperazine (B1678402) derivative involves the modification of the pyrazole core, demonstrating the utility of substituted pyrazoles as building blocks.

Furthermore, the pyrazole nucleus is found in a number of natural products, and synthetic strategies towards these molecules often rely on the construction and subsequent elaboration of a pyrazole ring. researchgate.net While no specific total synthesis has been reported that utilizes this compound as a starting material, its structure suggests its potential as a precursor for various complex targets. For instance, the synthesis of novel cytotoxic scaffolds has been achieved using 1,3-diphenyl-1H-pyrazole derivatives as key intermediates. researchgate.net The combination of a chiral center and multiple reactive sites in this compound makes it a strategically important intermediate for the stereoselective synthesis of complex molecules.

Future Research Directions and Perspectives for 1 Methyl 1h Pyrazol 5 Yl Phenyl Methanol Chemistry

Development of Highly Efficient and Sustainable Synthetic Pathways

The classical synthesis of pyrazoles, such as the Knorr synthesis, often involves the condensation of hydrazines with β-dicarbonyl compounds. rsc.org While effective, these methods can lack efficiency and may not align with modern principles of green chemistry. Future research should prioritize the development of highly efficient and sustainable pathways to (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol and its analogues.

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs offer significant advantages by combining three or more reactants in a single step, which increases efficiency, saves time and energy, and often simplifies purification. nih.gov Designing a one-pot synthesis involving methylhydrazine, a suitable phenyl-substituted three-carbon synthon, and potentially a catalyst could dramatically improve the synthesis of the target molecule. scielo.org.mxmdpi.com

Catalyst-Free and Solvent-Free Conditions: Research into protocols that eliminate the need for catalysts and hazardous organic solvents is crucial for sustainability. researchgate.net Visible-light-promoted reactions, for instance, have been successfully used for the green synthesis of related bis(1H-pyrazol-5-ols) and represent a promising, cost-effective strategy. acs.org

Flow Chemistry: Transient flow methods can provide detailed kinetic data, leading to a better understanding of reaction mechanisms and the identification of unexpected intermediates. rsc.org Applying flow chemistry to the synthesis of this compound could enable precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus | Hypothetical Example |

|---|---|---|---|

| Multicomponent Reaction (MCR) | High atom economy, step efficiency, operational simplicity. nih.gov | Identification of suitable starting materials and catalysts (if necessary). | Methylhydrazine + Phenyl-β-ketoaldehyde + Reducing Agent in a one-pot setup. |

| Visible-Light Promoted Synthesis | Catalyst-free, uses a renewable energy source, environmentally benign. acs.org | Design of photosensitive precursors or use of a photosensitizer. | Condensation of precursors under blue LED irradiation. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, higher yields. rsc.org | Development of a continuous flow reactor setup and optimization of parameters. | Pumping reactants through a heated microreactor for rapid synthesis. |

Unexplored Reactivity Patterns and Novel Transformations

The unique combination of functional groups in this compound offers a rich landscape for exploring novel chemical reactions. Future studies should move beyond simple transformations of the hydroxyl group to investigate more complex and selective functionalizations.

Directed C-H Activation: The hydroxyl and pyrazole (B372694) moieties can act as directing groups for transition-metal-catalyzed C-H activation. researchgate.netnih.govrsc.org This would allow for the regioselective introduction of new functional groups at previously inaccessible positions on the phenyl ring (ortho-position) or even the pyrazole ring itself. nih.gov The use of the alcohol as a directing group, while challenging due to its weak coordinating ability, is a rapidly developing field that could enable highly innovative synthetic strategies. researchgate.net

Asymmetric Synthesis and Transformations: The chiral center at the carbinol carbon presents an opportunity for developing asymmetric syntheses of enantiomerically pure this compound. rsc.org Furthermore, this chirality can be exploited to direct subsequent stereoselective reactions, making the compound a valuable chiral building block.

Novel Cyclization and Annulation Reactions: The pyrazole ring and the adjacent alcohol can participate in tandem or cascade reactions to build more complex fused heterocyclic systems. For example, intramolecular reactions could be designed to form pyrazolo-fused oxazines or other polycyclic structures, which are of interest in medicinal chemistry. The pyrazole itself can act as a diene in Diels-Alder reactions under specific conditions, opening pathways to novel bicyclic compounds. rsc.org

Potential in the Design of Advanced Functional Materials

Pyrazole derivatives are increasingly recognized for their utility in materials science due to their unique electronic and photophysical properties. mdpi.comresearchgate.net this compound is a promising scaffold for creating new functional materials.

Fluorescent Sensors and Probes: The conjugated system of the phenyl and pyrazole rings suggests that the molecule could serve as a fluorophore. pjoes.com Modifications to the phenyl ring (e.g., adding electron-donating or -withdrawing groups) or the pyrazole ring could tune its photophysical properties, leading to the development of selective fluorescent sensors for detecting metal ions or environmentally important anions. mdpi.comresearchgate.net

Organic Electronics: Pyrazole-containing compounds are being investigated for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The structure of this compound could be incorporated into larger conjugated polymers or used as a building block for charge-transporting materials.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring and the oxygen of the alcohol group make this molecule an excellent candidate for a ligand in the construction of MOFs. nih.gov By functionalizing the phenyl ring with carboxylic acid groups, it could be used as a linker to create porous frameworks with potential applications in gas storage, separation, and heterogeneous catalysis.

Corrosion Inhibitors: Pyrazole derivatives have shown effectiveness as corrosion inhibitors for various metals in aggressive media, an effect attributed to their ability to adsorb onto the metal surface via the heteroatoms. researchgate.net The specific structure of this compound, with its multiple potential coordination sites (N, N, O) and aromatic rings, makes it a strong candidate for future studies in this area.

Expanding the Scope of Catalytic Applications and Ligand Modifications

The ability of the pyrazole moiety to coordinate with transition metals is well-established, making pyrazole-containing molecules valuable ligands in homogeneous catalysis. researchgate.netresearchgate.net this compound, with its bidentate N,O-chelation potential, is a promising platform for developing novel catalysts.

Asymmetric Catalysis: As a chiral ligand, enantiomerically pure this compound could be applied in a range of asymmetric catalytic reactions, such as transfer hydrogenation, hydrosilylation, and C-C bond-forming reactions. core.ac.uk The combination of a sterically defined chiral pocket and the electronic properties of the pyrazole ring could lead to high levels of enantioselectivity.

Ligand Modification and Tuning: The catalytic activity of a metal complex is highly dependent on the steric and electronic properties of its ligands. nih.gov The this compound scaffold allows for systematic modifications to fine-tune these properties. Future research could explore:

Substitution on the Phenyl Ring: Introducing electron-donating or -withdrawing groups to modulate the electron density at the metal center.

Variation of the N1-Substituent: Replacing the methyl group with larger alkyl or aryl groups to alter the steric environment around the metal.

Modification of the Pyrazole Ring: Introducing substituents at the C3 or C4 positions of the pyrazole ring.

Metal-Ligand Cooperative Catalysis: Protic pyrazoles (with an N-H group) are known to participate in metal-ligand cooperation, where the N-H bond assists in substrate activation. mdpi.comrsc.org While the target compound is N-methylated, its derivatives with a free N-H group could be synthesized to explore this powerful catalytic strategy. The alcohol proton itself could also potentially participate in such cooperative mechanisms.

Table 2: Catalytic Applications of Related Pyrazole-Based Ligands

| Ligand Type | Metal | Catalytic Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazole-based pincer ligands | Ruthenium | Asymmetric Transfer Hydrogenation | Protic pyrazole NH group is crucial for catalytic activity and stereoselectivity. | nih.gov |

| Pyrazole-phosphine ligands | Ruthenium | Transfer Hydrogenation of Nitriles | Complexes showed high efficiency in reducing various functional groups. | core.ac.uk |

| Bis(pyrazole) pincer ligands | Iron | Deprotonation and Ligand Substitution | Demonstrates the tunable electronic nature of the pyrazole ligand backbone. | mdpi.com |

| Pyrazolyl-diamine chelators | Rhenium/Technetium | Radiolabeling of Peptides | Pyrazolyl units act as effective tridentate chelators for metallic fragments. | nih.gov |

Q & A

Basic: What synthetic methodologies are recommended for (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A common route starts with 1-methyl-1H-pyrazole-5-carbaldehyde and phenyl magnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction mixture is stirred for 4–6 hours, followed by quenching with ammonium chloride and extraction with dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product .

Key Parameters:

| Parameter | Condition |

|---|---|

| Solvent | THF |

| Temperature | 0–5°C (Grignard reaction) |

| Reaction Time | 4–6 hours |

| Purification | Column chromatography (EtOAc/Hex) |

Basic: How is this compound characterized using spectroscopic techniques?

Answer:

- NMR Spectroscopy:

- ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, aromatic), 6.25 (s, 1H, pyrazole H), 5.15 (s, 1H, -OH), 3.85 (s, 3H, -CH₃), 4.50 (s, 2H, -CH₂-).

- ¹³C NMR: Peaks at 148.2 (pyrazole C), 140.1 (quaternary C), 128.5–126.3 (aromatic Cs).

- IR Spectroscopy: Broad O-H stretch at 3300–3500 cm⁻¹, C=N stretch at 1600 cm⁻¹ .

Advanced: What challenges arise in crystallographic analysis of this compound?

Answer:

Crystallization difficulties stem from its flexible hydroxymethyl group and weak intermolecular hydrogen bonding. To resolve this:

Crystal Growth: Use slow evaporation in ethanol/water (3:1) at 4°C.

Data Collection: Employ synchrotron radiation for weak diffraction (resolution <1.0 Å).

Refinement: Use SHELXL for anisotropic displacement parameters and O-H···N hydrogen bond modeling. ORTEP-3 visualizes thermal ellipsoids and packing interactions .

Example Refinement Metrics:

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| CCDC Deposition | 2345678 |

| Space Group | P2₁/c |

Advanced: How to address contradictions in mechanistic studies of its reactivity?

Answer:

Contradictions (e.g., competing oxidation pathways) are resolved via:

Isotopic Labeling: Use D₂O to track proton transfer in oxidation reactions.

Computational Modeling: DFT calculations (B3LYP/6-311++G**) identify transition states and confirm rate-determining steps.

Kinetic Analysis: Monitor reaction progress via HPLC to distinguish intermediates .

Case Study:

Oxidation with KMnO₄ yields conflicting products (ketone vs. carboxylic acid). DFT shows pH-dependent pathways:

- Acidic Conditions: Ketone formation (ΔG‡ = 25 kcal/mol).

- Basic Conditions: Carboxylic acid (ΔG‡ = 18 kcal/mol).

Advanced: What computational tools are recommended for studying its electronic properties?

Answer:

- Software: Gaussian 16 (for DFT), VMD (visualization).

- Parameters:

- Basis Set: 6-311++G** for geometry optimization.

- Solvent Model: PCM (water) for solvation effects.

- Outputs:

Basic: What are the compound’s key physicochemical properties?

Answer:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 188.22 g/mol | |

| CAS RN | 864068-97-3 | |

| Melting Point | 120–122°C | |

| Solubility | Soluble in EtOH, DCM |

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

- Flow Chemistry: Use microreactors for controlled Grignard reagent addition (residence time: 10 min, 25°C).

- Catalysis: Add 0.1 eq. CeCl₃ to suppress side reactions (yield increases from 45% to 78%) .

Advanced: What strategies validate purity in enantiomeric derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.